3-(1-Methyl-7-oxoazepan-4-yl)propanoic acid
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Overview
Description
3-(1-Methyl-7-oxoazepan-4-yl)propanoic acid is a chemical compound with a unique structure that includes a seven-membered azepane ring with a ketone group at the 7-position and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-7-oxoazepan-4-yl)propanoic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Azepane Ring: This can be achieved through a Lewis acid-catalyzed acyliminium ion allylation reaction.
Introduction of the Ketone Group: A Mitsunobu reaction can be used to introduce the ketone group at the 7-position.
Formation of the Propanoic Acid Moiety: This can be achieved through a Pd-mediated Stille–Kelly intramolecular cross-coupling reaction, followed by a CO-catalyzed Pd-mediated reductive N-heterocyclization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-efficiency catalysts and optimized reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-7-oxoazepan-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the azepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and heteropolyoxometalates.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products
Oxidation: Propionic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted azepane derivatives.
Scientific Research Applications
3-(1-Methyl-7-oxoazepan-4-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-7-oxoazepan-4-yl)propanoic acid involves its interaction with various molecular targets and pathways. For example, it may exert antioxidant effects by scavenging free radicals and reducing oxidative stress . Additionally, it may interact with specific enzymes and receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
3-(1-Methyl-7-oxoazepan-4-yl)propanoic acid can be compared with other similar compounds, such as indole derivatives and other azepane-containing molecules. These compounds share structural similarities but may differ in their biological activities and applications . For example:
Indole-3-propionic acid: Known for its antioxidant and neuroprotective properties.
Indole-3-acetic acid: A plant hormone with various biological functions.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject of study for researchers in chemistry, biology, and medicine.
Properties
Molecular Formula |
C10H17NO3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
3-(1-methyl-7-oxoazepan-4-yl)propanoic acid |
InChI |
InChI=1S/C10H17NO3/c1-11-7-6-8(2-4-9(11)12)3-5-10(13)14/h8H,2-7H2,1H3,(H,13,14) |
InChI Key |
LBSWUKZBCWQWHZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CCC1=O)CCC(=O)O |
Origin of Product |
United States |
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